Cas no 586-16-3 (1-(3-fluoro-4-hydroxyphenyl)propan-1-one)

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one is a fluorinated aromatic ketone with a molecular formula of C9H9FO2. This compound features a propanone group attached to a 3-fluoro-4-hydroxyphenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and hydroxyl groups enhances its reactivity, enabling selective modifications for applications in medicinal chemistry and material science. Its structural properties facilitate its use in the development of bioactive molecules, particularly in the synthesis of fluorinated analogs with improved metabolic stability and binding affinity. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
1-(3-fluoro-4-hydroxyphenyl)propan-1-one structure
586-16-3 structure
Product Name:1-(3-fluoro-4-hydroxyphenyl)propan-1-one
CAS No:586-16-3
MF:C9H9FO2
MW:168.164966344833
CID:948770
PubChem ID:13322441
Update Time:2025-05-21

1-(3-fluoro-4-hydroxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3Fluoro-4hydroxypropiophenone
    • 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
    • 1-propanone, 1-(3-fluoro-4-hydroxyphenyl)-
    • LogP
    • DTXSID201276199
    • 3'-Fluoro-4'-hydroxypropiophenone
    • UGXSNVUGHQPWAN-UHFFFAOYSA-N
    • AS-83122
    • EN300-109991
    • SCHEMBL4597302
    • Z1255468561
    • CS-0231785
    • E82548
    • 586-16-3
    • 1-(3-fluoro-4-hydroxyphenyl)-1-propanone
    • 4-Propionyl-2-fluorophenol
    • AKOS017518198
    • 1-(3-fluoro-4-hydroxyphenyl)propan-1-one
    • Inchi: 1S/C9H9FO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3
    • InChI Key: UGXSNVUGHQPWAN-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(CC)=O)O

Computed Properties

  • Exact Mass: 168.05867
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 288.5°C at 760 mmHg
  • Flash Point: 128.3°C
  • Refractive Index: 1.522
  • PSA: 37.3

1-(3-fluoro-4-hydroxyphenyl)propan-1-one Pricemore >>

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Additional information on 1-(3-fluoro-4-hydroxyphenyl)propan-1-one

Comprehensive Analysis of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one (CAS No. 586-16-3): Properties, Applications, and Industry Trends

1-(3-fluoro-4-hydroxyphenyl)propan-1-one (CAS No. 586-16-3) is a fluorinated aromatic ketone with significant relevance in pharmaceutical and fine chemical synthesis. This compound, characterized by its fluoro and hydroxyl functional groups, serves as a versatile intermediate in organic chemistry. Its molecular structure, C9H9FO2, combines a propyl ketone backbone with a substituted phenyl ring, offering unique reactivity for cross-coupling reactions and bioactive molecule design.

In recent years, the demand for fluorinated building blocks like 586-16-3 has surged due to their role in developing FDA-approved drugs and agrochemicals. The 3-fluoro-4-hydroxy moiety enhances metabolic stability and bioavailability, making it a hotspot for researchers exploring CNS-targeting therapeutics and selective enzyme inhibitors. Google Scholar data reveals a 40% increase in publications referencing this compound since 2020, reflecting its growing importance in medicinal chemistry.

From a synthetic perspective, 1-(3-fluoro-4-hydroxyphenyl)propan-1-one demonstrates exceptional utility in Friedel-Crafts acylation and Pd-catalyzed transformations. Industry leaders frequently search for "586-16-3 solubility in DMSO" or "safe handling of fluoroketones," indicating practical concerns in laboratory applications. The compound's melting point (92-94°C) and logP value (1.8) make it suitable for lipophilic drug candidates, aligning with current trends in blood-brain barrier penetration studies.

Environmental considerations are paramount in 2024, and 586-16-3 has gained attention for its biodegradation pathways. Advanced oxidation processes (AOPs) can degrade this compound with >90% efficiency, addressing queries like "green chemistry alternatives for fluoroketones." Regulatory databases confirm its compliance with REACH and OECD guidelines, though proper wastewater treatment protocols remain essential.

The compound's spectral properties (IR: 1685 cm-1 for C=O stretch; 1H NMR: δ 7.8 ppm for aromatic protons) facilitate quality control in GMP settings. Pharmaceutical companies increasingly search for "586-16-3 suppliers with ISO certification" and "HPLC purity methods," reflecting stringent industry standards. Recent patents highlight its use in non-steroidal anti-inflammatory precursors and PET tracer development.

Emerging applications include OLED materials and liquid crystal formulations, where the fluorophenylketone structure contributes to electron transport properties. Materials scientists frequently investigate "586-16-3 thermal stability" for high-performance polymer composites. The compound's photophysical characteristicsmax 275 nm in methanol) also enable its use as a UV-absorbing chromophore in specialty coatings.

From a market perspective, the global fluorochemicals sector (projected $36B by 2026) drives demand for 586-16-3. Analytical techniques like GC-MS quantification and LC-MS/MS ensure precise measurement in complex matrices, addressing common search terms such as "detection limits for fluorinated ketones." Collaborative studies between academia and industry continue to uncover novel applications in catalysis and material science.

Storage recommendations include amber glass containers under inert atmosphere (N2) at 2-8°C, with stability data showing <95% degradation after 24 months. These protocols respond to frequent queries about "long-term storage of fluorophenones." The compound's crystallinity and polymorphism behavior are actively researched for pharmaceutical formulation optimization.

In conclusion, 1-(3-fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3) represents a critical intersection of pharmaceutical innovation, advanced materials, and sustainable chemistry. Its multifaceted applications and rigorous quality requirements position it as a compound of enduring significance in modern chemical enterprises.

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